

4-Propoxybenzonitrile molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Propoxybenzonitrile**

Cat. No.: **B1585320**

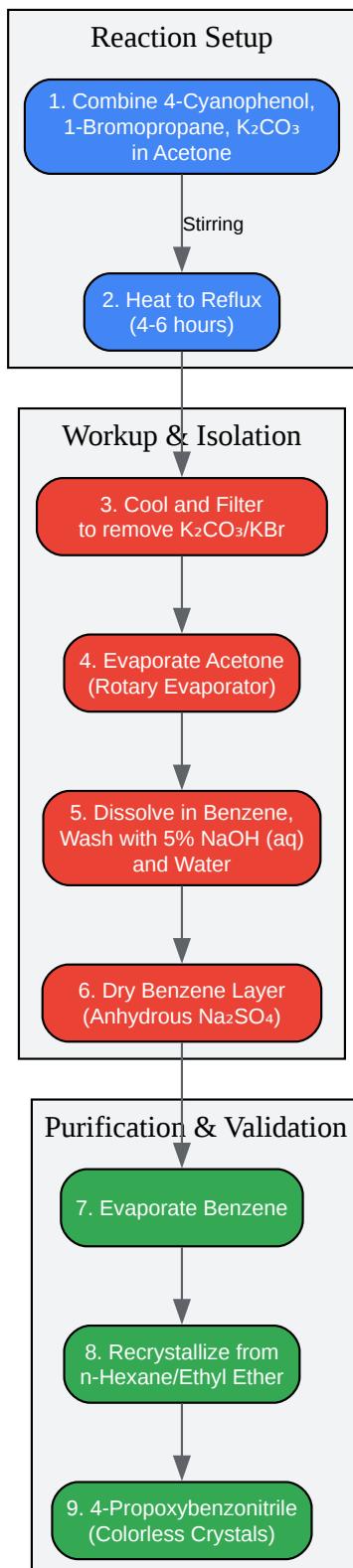
[Get Quote](#)

Molecular Structure and Physicochemical Properties

4-Propoxybenzonitrile is an aromatic organic compound featuring a benzene ring substituted with a nitrile ($-C\equiv N$) group and a propoxy ($-O-CH_2CH_2CH_3$) group at the para (1,4) positions. The presence of the ether linkage and the nitrile group makes it a valuable intermediate, offering multiple reaction sites for constructing more complex molecular architectures.

The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring. It can serve as a precursor to other important functional groups, such as amines or carboxylic acids, or act as a key hydrogen bond acceptor in interactions with biological targets. The propoxy group imparts increased lipophilicity compared to its hydroxyl precursor (4-cyanophenol), a property that is often modulated in drug design to improve cell membrane permeability.

Table 1: Physicochemical Properties of **4-Propoxybenzonitrile**


Property	Value	Source(s)
IUPAC Name	4-Propoxybenzonitrile	N/A
Synonyms	4-n-Propoxybenzonitrile, 4-cyanophenyl propyl ether	[1]
CAS Number	60758-84-1	[2][3][4][5][6]
Molecular Formula	C ₁₀ H ₁₁ NO	[1][3][5]
Molecular Weight	161.20 g/mol	[1][3][6]
Appearance	Low-melting solid	[1]
Solubility	Insoluble in water; Soluble in common organic solvents like acetone, ethanol, and benzene.	Inferred from structure

Synthesis of 4-Propoxybenzonitrile via Williamson Ether Synthesis

The most direct and widely adopted method for preparing **4-propoxybenzonitrile** is the Williamson ether synthesis. This classic S_n2 reaction provides a reliable route for forming the ether bond. The synthesis involves the deprotonation of a phenol (4-cyanophenol) to form a nucleophilic phenoxide ion, which then attacks an alkyl halide (1-bromopropane).

Causality and Mechanistic Insight: The choice of this method is based on its efficiency and high yield for forming aryl ethers. The reaction proceeds via a bimolecular nucleophilic substitution (S_n2) mechanism. A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic proton of 4-cyanophenol, creating the 4-cyanophenoxyde ion. This anion is a potent nucleophile. The primary alkyl halide, 1-bromopropane, is an excellent electrophile for the S_n2 reaction, as it is unhindered, minimizing the potential for competing elimination (E2) reactions. A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-propoxybenzonitrile**.

Detailed Step-by-Step Protocol

This protocol is adapted from a validated procedure for a similar Williamson ether synthesis.[\[7\]](#)

- Reaction Assembly:
 - To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (0.10 mol, 11.91 g), anhydrous potassium carbonate (0.12 mol, 16.58 g), and acetone (200 mL).
 - Rationale: Potassium carbonate is an inexpensive and effective base for deprotonating the phenol. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the S_N2 reaction. An excess of the base ensures complete formation of the phenoxide.
- Addition of Alkyl Halide:
 - While stirring the suspension, add 1-bromopropane (0.11 mol, 13.53 g, 10.0 mL) dropwise to the flask.
 - Rationale: 1-Bromopropane is the primary alkyl halide that serves as the electrophile. Adding it dropwise helps to control any initial exotherm.
- Reaction Under Reflux:
 - Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 4-6 hours with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, controlled temperature without loss of solvent.
- Workup and Isolation:
 - After the reaction is complete, allow the mixture to cool to room temperature.

- Remove the inorganic salts (K_2CO_3 and the KBr byproduct) by vacuum filtration and wash the solid cake with a small amount of acetone.
- Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
- Rationale: This step removes the bulk of the solvent and the insoluble inorganic materials.

- Extraction and Washing:
 - Dissolve the resulting residue in a suitable organic solvent like benzene or ethyl acetate (approx. 150 mL).
 - Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 4-cyanophenol, followed by water (2 x 50 mL) to remove residual base and salts.
 - Rationale: The basic wash deprotonates any remaining acidic 4-cyanophenol, making it soluble in the aqueous layer. The subsequent water wash removes any remaining water-soluble impurities.
- Drying and Purification:
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent by rotary evaporation to yield the crude product, typically a pale yellow oil or solid.
 - Purify the crude product by recrystallization from a suitable solvent system, such as an n-hexane/ethyl ether mixture, to obtain **4-propoxybenzonitrile** as colorless crystals.
 - Rationale: Drying with sodium sulfate removes trace amounts of water from the organic solvent. Recrystallization is a standard purification technique for solid compounds, yielding a high-purity final product.

Product Validation and Characterization

The identity and purity of the synthesized **4-propoxybenzonitrile** would be confirmed using standard analytical techniques:

- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile group ($\text{C}\equiv\text{N}$ stretch) around $2220\text{-}2240\text{ cm}^{-1}$, the C-O-C ether linkage (asymmetric stretch) around 1250 cm^{-1} , and aromatic C-H bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would confirm the presence of the propoxy group (a triplet for the terminal CH_3 , a sextet for the middle CH_2 , and a triplet for the $\text{O}-\text{CH}_2$) and the disubstituted aromatic ring (two doublets).
 - ^{13}C NMR would show the characteristic signal for the nitrile carbon, as well as distinct signals for the aromatic and aliphatic carbons.
- Melting Point: A sharp melting point determination of the purified crystals would confirm the compound's purity.

Applications in Research and Drug Development

Benzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science.^[1] Their utility stems from the electronic properties of the nitrile group and its ability to be transformed into other functional groups.^[1] **4-Propoxybenzonitrile** serves as a valuable intermediate in these fields.^[2]

- Pharmaceutical Intermediates: The primary application of **4-propoxybenzonitrile** is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).^[2] The benzonitrile moiety is found in numerous drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.^[1] The propoxy chain allows for the tuning of lipophilicity, a critical parameter for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
- Functional Materials: Alkoxy-substituted benzonitriles are widely used in the synthesis of liquid crystals. The rigid benzonitrile core combined with the flexible alkyl ether chain is a common structural motif in molecules that exhibit mesophases.
- Coupling Reactions: As a substituted aromatic compound, **4-propoxybenzonitrile** can participate in various cross-coupling reactions to form more elaborate molecular structures, making it a versatile reagent in multi-step organic synthesis.^[2]

While specific drugs derived directly from **4-propoxybenzonitrile** are not broadly publicized, its role as a precursor is critical. The synthesis of novel chemical entities for screening in drug discovery programs often relies on the availability of such versatile and functionalized intermediates.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 60758-84-1 | 4-n-Propoxybenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. scbt.com [scbt.com]
- 4. 4-Propoxybenzonitrile | 60758-84-1 [sigmaaldrich.com]
- 5. 60758-84-1|4-Propoxybenzonitrile|4-Propoxybenzonitrile]-范德生物科技公司 [biofount.com]
- 6. 60758-84-1|4-Propoxybenzonitrile|BLD Pharm [bldpharm.com]
- 7. prepchem.com [prepchem.com]
- 8. nbino.com [nbino.com]
- To cite this document: BenchChem. [4-Propoxybenzonitrile molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585320#4-propoxybenzonitrile-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com